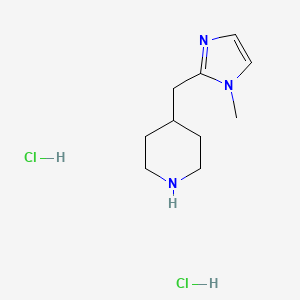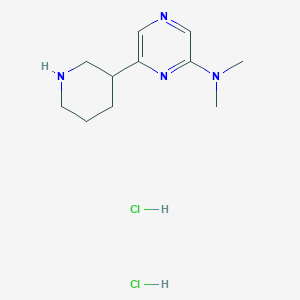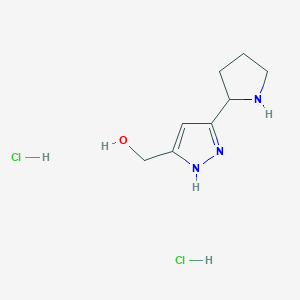
(5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride, or 5-P2P-MdHCl, is a small molecule that has been used in a variety of scientific research applications. It is a versatile compound that has been used in a variety of biochemical and physiological experiments, and has been studied for its potential applications in drug development.
Scientific Research Applications
Molecular Structure and Supramolecular Architecture : A study by Seredyuk et al. (2014) investigates a compound similar to (5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride, focusing on its molecular structure. The research highlights the compound's unique C—Se—C bond angles and its ability to form a three-dimensional supramolecular architecture through hydrogen bonds and weak interactions (Seredyuk, Sharkina, Gumienna-Kontecka, & Kapshuk, 2014).
Synthesis and Antimicrobial Activity : Kumar et al. (2012) conducted a study on derivatives of pyrazolines, which are structurally related to the compound . They synthesized a series of these derivatives and found that most exhibited good antimicrobial activity, comparable to standard drugs (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Biological and Pharmacological Activities : Lynda (2021) researched pyrazole derivatives, noting their significance in heterocyclic chemistry and their extensive use in organic synthesis. The study highlights the biological and pharmacological activities of these compounds, including their moderate antibacterial and antioxidant activities (Lynda, 2021).
Antitubercular and Antifungal Activities : A study by Syed, Alagwadi Ramappa, & Alegaon (2013) on imidazo[2,1-b][1,3,4]thiadiazole derivatives, related to (5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride, revealed significant antitubercular and antifungal activities of some compounds (Syed, Alagwadi Ramappa, & Alegaon, 2013).
Ligand Dehydrogenation in Ruthenium Trinitrogen Complexes : Cabort et al. (2002) investigated the reaction of a pyrrolidin-pyrazole compound with RuCl3·3H2O, resulting in octahedral complexes. The study provides insights into the stereochemistry and chiral properties of these complexes, which could be relevant for understanding similar reactions in (5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride (Cabort, Therrien, Stoeckli-Evans, Bernauer, & Süss-Fink, 2002).
properties
IUPAC Name |
(3-pyrrolidin-2-yl-1H-pyrazol-5-yl)methanol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.2ClH/c12-5-6-4-8(11-10-6)7-2-1-3-9-7;;/h4,7,9,12H,1-3,5H2,(H,10,11);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCUDVYLMAOOHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NNC(=C2)CO.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

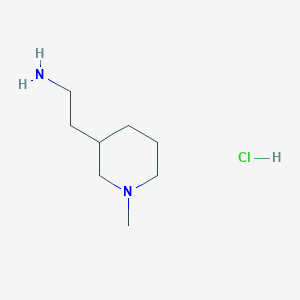
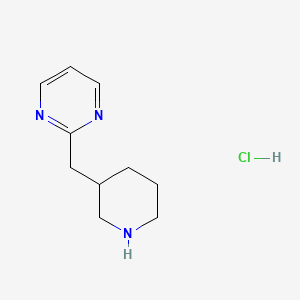
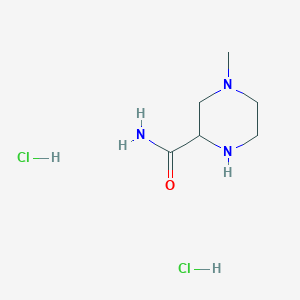
![N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide](/img/structure/B1402570.png)
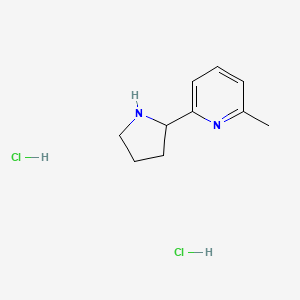
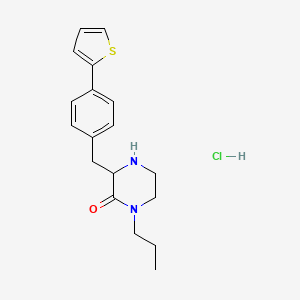
![3-[2-(1-Isopropyl-piperidin-3-yl)-6-methyl-pyrimidin-4-yl]-propionic acid dihydrochloride](/img/structure/B1402575.png)
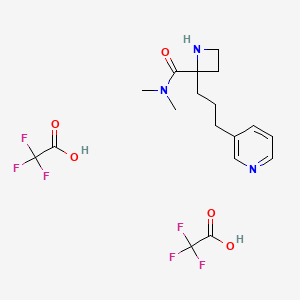
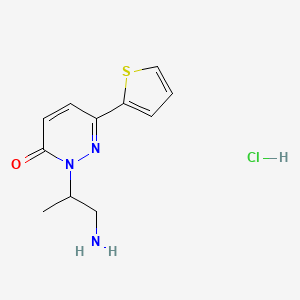
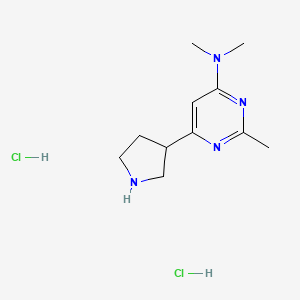
![N-[1-(2-Amino-ethyl)-1H-pyrazol-4-yl]-methanesulfonamide dihydrochloride](/img/structure/B1402579.png)
![N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-acetamide dihydrochloride](/img/structure/B1402580.png)
